

Revolutionizing Cellular Imaging: AF488 Azide for Super-Resolution Microscopy

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Compound of Interest

Compound Name: AF488 azide

Cat. No.: B12376829

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Super-resolution microscopy techniques, such as stochastic optical reconstruction microscopy (STORM) and direct STORM (dSTORM), have broken the diffraction barrier of light, enabling the visualization of cellular structures with unprecedented detail.^{[1][2]} A critical component of these techniques is the use of bright, photostable fluorophores that can be precisely controlled. **AF488 azide**, a bright and photostable green-fluorescent probe, has emerged as a powerful tool for super-resolution imaging.^{[3][4]} Its azide functional group allows for covalent labeling of target biomolecules through "click chemistry," a highly efficient and bioorthogonal ligation reaction.^[5] This application note provides detailed protocols and data for utilizing **AF488 azide** in super-resolution microscopy applications.

Key Features of AF488 Azide

AF488 is a hydrophilic dye with high fluorescence quantum yield and photostability. Its fluorescence is independent of pH over a wide range, making it suitable for various biological imaging conditions. The azide moiety allows for its specific attachment to alkyne-modified biomolecules.

Quantitative Data

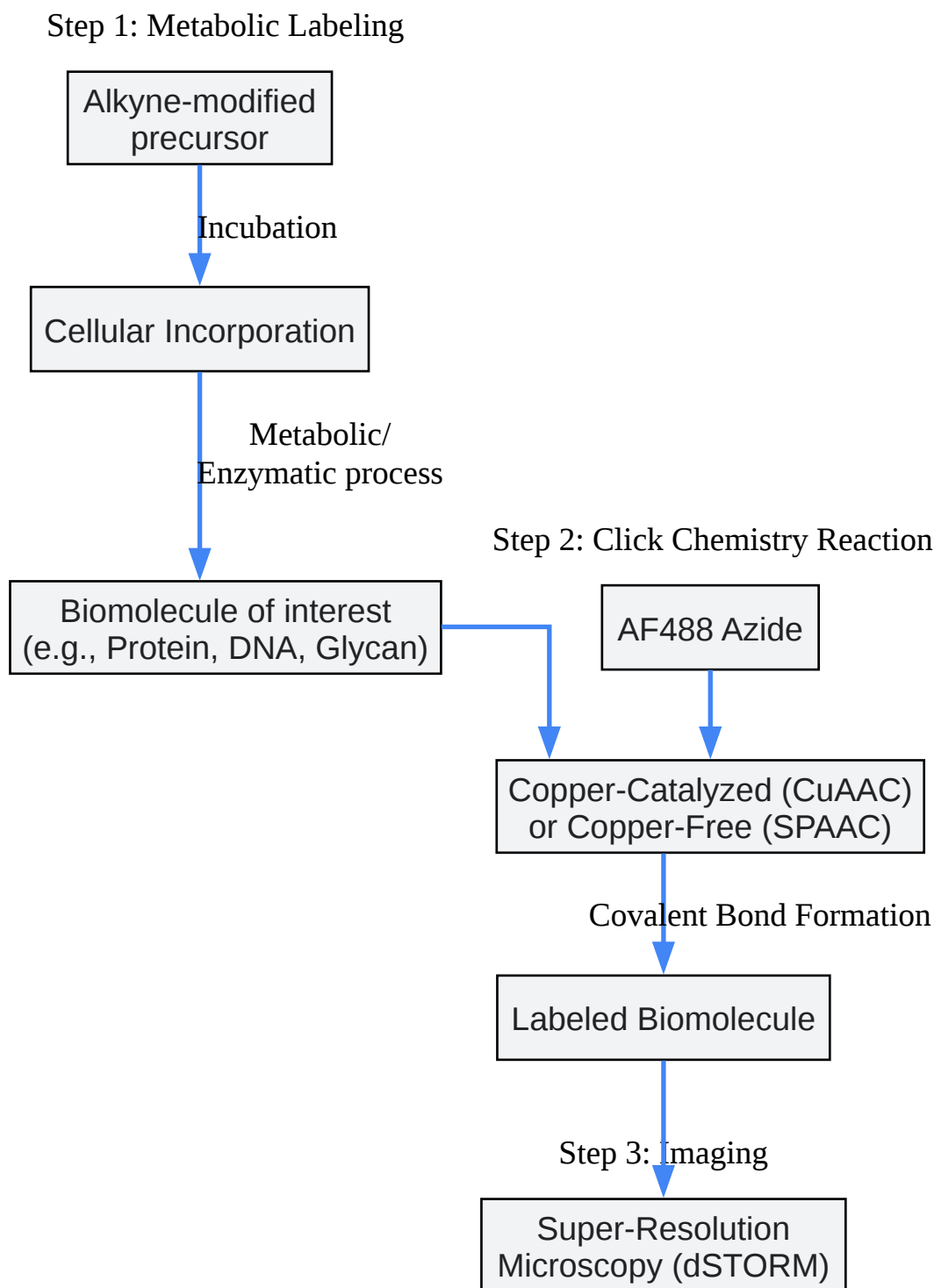
The performance of a fluorophore in super-resolution microscopy is characterized by several key parameters. While specific values can be dependent on the imaging system and buffer conditions, the following table summarizes the typical photophysical properties of AF488.

Property	Value	Reference
Maximum Absorption (Abs)	~494-499 nm	
Maximum Emission (Em)	~517-520 nm	
Molar Extinction Coefficient	~73,000 cm ⁻¹ M ⁻¹	
Laser Line	488 nm	
Spectrally Similar Dyes	Fluorescein, Alexa Fluor® 488, CF® 488A, DyLight® 488, Atto™ 488	

Experimental Workflows and Signaling Pathways

Click Chemistry Labeling Workflow

The use of **AF488 azide** in super-resolution microscopy typically involves a two-step process: metabolic or enzymatic incorporation of an alkyne-modified precursor into the biomolecule of interest, followed by the click chemistry reaction with **AF488 azide**.

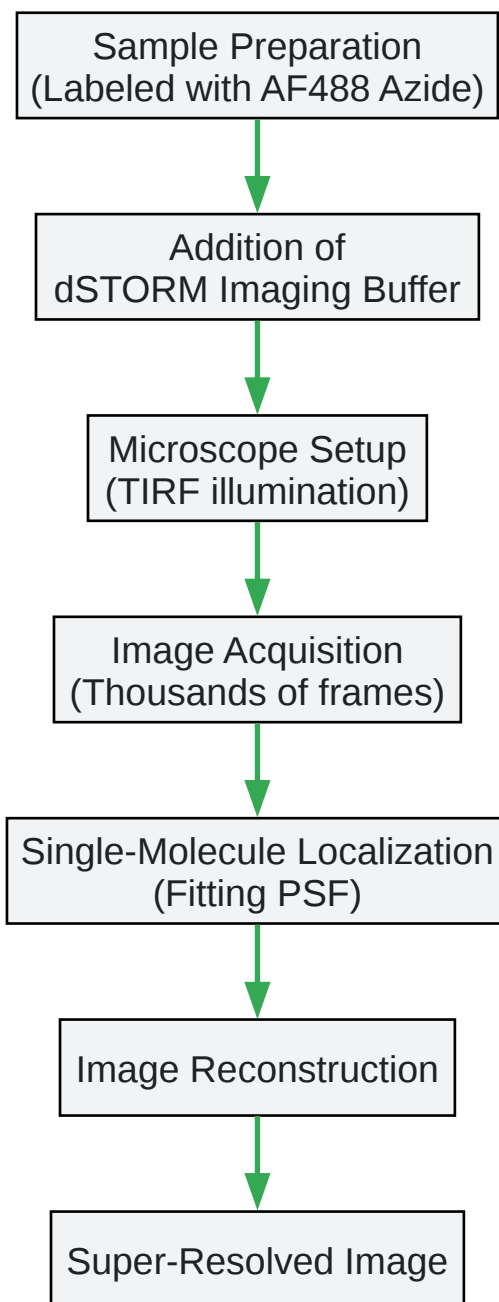


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Figure 1: General workflow for labeling biomolecules with **AF488 azide** for super-resolution microscopy.

dSTORM Experimental Workflow

Direct STORM (dSTORM) relies on the photoswitching of single fluorophores between a fluorescent "on" state and a dark "off" state. By imaging a sparse subset of stochastically activated fluorophores in each frame, their precise locations can be determined and a super-resolution image reconstructed.



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Figure 2: A simplified workflow for a dSTORM experiment.

Experimental Protocols

Protocol 1: Copper-Catalyzed Click Chemistry (CuAAC) for Fixed Cells

This protocol is suitable for labeling alkyne-modified biomolecules in fixed cells with **AF488 azide**.

Materials:

- Fixed cells containing alkyne-modified biomolecules
- Phosphate-buffered saline (PBS)
- Permeabilization buffer: 0.2-0.5% Triton X-100 in PBS
- Blocking buffer: 1-3% BSA in PBS
- **AF488 azide**
- Click-iT® reaction cocktail components:
 - Copper (II) sulfate (CuSO_4)
 - Reducing agent (e.g., sodium ascorbate)
 - Ligand (e.g., THPTA)
- Mounting medium suitable for super-resolution microscopy

Procedure:

- Cell Fixation and Permeabilization:
 - Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
 - Wash cells three times with PBS for 5 minutes each.

- Permeabilize cells with permeabilization buffer for 10-15 minutes at room temperature.
- Wash cells three times with PBS for 5 minutes each.
- Blocking:
 - Incubate cells with blocking buffer for 30-60 minutes at room temperature to reduce non-specific binding.
- Click Reaction:
 - Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical final concentration for the components is:
 - 1-10 μ M **AF488 azide**
 - 100-500 μ M CuSO_4
 - 1-5 mM sodium ascorbate
 - 100-500 μ M ligand
 - Remove the blocking buffer and add the Click-iT® reaction cocktail to the cells.
 - Incubate for 30-60 minutes at room temperature, protected from light.
- Washing:
 - Remove the reaction cocktail and wash the cells three times with PBS for 5 minutes each.
- Mounting:
 - Mount the coverslip with an appropriate dSTORM imaging buffer.

Protocol 2: dSTORM Imaging of AF488-labeled Structures

Materials:

- Labeled sample from Protocol 1
- dSTORM imaging buffer: A common recipe includes an enzymatic oxygen scavenging system (e.g., glucose oxidase and catalase) and a primary thiol (e.g., β -mercaptoethylamine, MEA) in a buffered solution (e.g., PBS or Tris-HCl). The optimal concentration of MEA for AF488 is typically around 100 mM.

Procedure:

- Microscope Setup:
 - Use a microscope equipped for total internal reflection fluorescence (TIRF) illumination to minimize background fluorescence.
 - Ensure the 488 nm laser is properly aligned.
- Imaging:
 - Locate the region of interest using low-intensity illumination.
 - Increase the 488 nm laser power to induce photoswitching of the AF488 molecules.
 - Acquire a stream of images (typically 5,000-20,000 frames) at a high frame rate (e.g., 50-100 Hz).
 - A low-intensity activation laser (e.g., 405 nm) can be used to facilitate the return of fluorophores to the ground state.
- Data Analysis:
 - Use appropriate software (e.g., rapidSTORM, NIS-Elements) to localize the single-molecule events in each frame by fitting the point spread function (PSF) with a 2D Gaussian function.
 - Reconstruct the final super-resolution image from the list of localizations.

Conclusion

AF488 azide, in conjunction with click chemistry, provides a robust and versatile method for labeling a wide array of biomolecules for super-resolution imaging. Its excellent photophysical properties make it a suitable fluorophore for dSTORM, enabling researchers to visualize cellular structures and processes with nanoscale resolution. The protocols provided here offer a starting point for the successful application of **AF488 azide** in super-resolution microscopy studies.

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